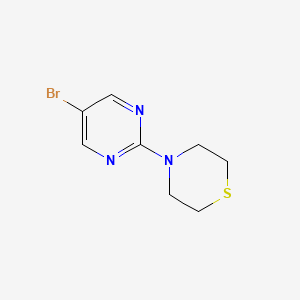

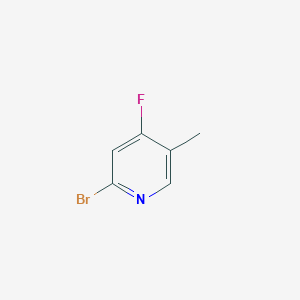

4-(5-Bromopyrimidin-2-yl)thiomorpholine

Übersicht

Beschreibung

The compound "4-(5-Bromopyrimidin-2-yl)thiomorpholine" is not directly mentioned in the provided papers. However, the papers discuss various bromopyrimidine derivatives and their synthesis, which can be related to the compound . Bromopyrimidines are a class of compounds that have shown utility in various chemical reactions and have potential applications in medicinal chemistry due to their structural similarity to nucleotides .

Synthesis Analysis

The synthesis of bromopyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 5-bromo-2-iodopyrimidine . This method provides a versatile approach to introduce various substituents into the pyrimidine ring. Another synthesis route for a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, involves bromination and cyclization steps . Cyclocondensation reactions are also employed to create novel ring systems, such as the synthesis of derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine .

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using single-crystal X-ray diffraction, as demonstrated for a Schiff base compound related to the bromopyrimidine family . Additionally, DFT calculations can optimize molecular structures and provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Bromopyrimidine derivatives participate in various chemical reactions, including palladium-catalyzed cross-coupling, which is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds . The presence of a bromine atom in the pyrimidine ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For instance, the introduction of a morpholine group can affect the compound's solubility and reactivity . Vibrational spectral studies, such as IR spectroscopy, can provide information on the functional groups present in these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

Suzuki-Miyaura Cross-Coupling and SNH Reactions : 4-(5-Bromopyrimidin-2-yl)thiomorpholine is utilized in the synthesis of pyrimidines bearing thiophene fragments. The combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions provides a versatile method for synthesizing such compounds, with the structures of intermediate σH-adducts and thiophene-pyrimidine dyads established through X-ray crystallography analysis (Verbitskiy et al., 2012).

Photophysical Properties in Organic Electronics : The synthesis of thienoacene systems bearing a fused pyrimidine ring from 4-(5-Bromopyrimidin-2-yl)thiomorpholine has been studied, highlighting the potential of these systems in organic electronic applications. Redox and optical properties of the new compounds are particularly noted (Verbitskiy et al., 2014).

Biological and Pharmaceutical Research

Antimicrobial Activity : Some derivatives synthesized from 4-(5-Bromopyrimidin-2-yl)thiomorpholine have been evaluated for antimicrobial activities. For instance, thiazolo[4,5-d]pyrimidines and their alkylthio derivatives, synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, showed promising results in antibacterial evaluations (Rahimizadeh et al., 2011).

Enzyme Inhibitory Activity : Compounds derived from 4-(5-Bromopyrimidin-2-yl)thiomorpholine have been assessed for their enzyme inhibitory activities. For instance, new derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine showed significant inhibitory activity against soybean 15-lipoxygenase, a key enzyme in inflammatory processes (Karimian et al., 2015).

Materials and Chemical Engineering

- Corrosion Inhibition : Thiomorpholin-4-ylmethyl-phosphonic acid, synthesized using 4-(5-Bromopyrimidin-2-yl)thiomorpholine, has been evaluated as a corrosion inhibitor. Studies indicate its effectiveness in reducing the corrosion rate in various aggressive media, following Langmuir's isotherm in adsorption (Amar et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, particularly those involved in nucleic acid synthesis and function .

Mode of Action

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that 4-(5-Bromopyrimidin-2-yl)thiomorpholine may interact with its targets through a similar mechanism, leading to changes in the function of these targets .

Biochemical Pathways

Given the compound’s structural similarity to pyrimidine, it may potentially interfere with pyrimidine metabolism and nucleic acid synthesis .

Result of Action

Based on its structural similarity to pyrimidine, it may potentially interfere with dna and rna synthesis, leading to effects on cell growth and division .

Eigenschaften

IUPAC Name |

4-(5-bromopyrimidin-2-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZKNBRYYCJBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726443 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyrimidin-2-yl)thiomorpholine | |

CAS RN |

1341761-16-7 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)